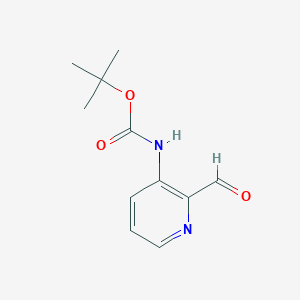

(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-formylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-7H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTZIHDCJWVLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448089 | |

| Record name | tert-Butyl (2-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116026-99-4 | |

| Record name | tert-Butyl (2-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-formylpyridin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester

CAS Number: 116026-99-4

This technical guide provides comprehensive information on (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as tert-butyl (2-formylpyridin-3-yl)carbamate, is a solid organic compound.[1] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 116026-99-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 79.4-79.6 °C | Matrix Scientific |

| Boiling Point | 295.0±25.0 °C (Predicted) | ChemicalBook |

| Appearance | Solid | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

Synthesis

A common synthetic route to prepare this compound is outlined below. This protocol is based on a procedure described for a similar transformation.

Experimental Protocol: Synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate

Materials:

-

tert-Butyl (2-bromopyridin-3-yl)carbamate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M solution)

-

N-Formylpiperidine

-

1.5 M HCl solution

-

Solid Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether (PE)

Procedure:

-

To a solution of tert-butyl (2-bromopyridin-3-yl)carbamate (10.7 mmol) in anhydrous THF (30 mL) at -78°C under a nitrogen atmosphere, add n-BuLi (2.5 M, 8.5 mL, 21.4 mmol).

-

Stir the resulting mixture at -78°C for 1 hour.

-

Add N-Formylpiperidine (1.3 mL, 11.8 mmol) with rapid stirring.

-

Allow the mixture to stir at 0°C for 1 hour.

-

Partition the reaction mixture with a 1.5 M HCl solution.

-

Adjust the pH of the aqueous layer to 7 by the addition of solid Na₂CO₃.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to yield the desired product as a white solid (65% yield).

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Bruton's Tyrosine Kinase (BTK). These kinases are crucial components of inflammatory and B-cell signaling pathways, respectively.

IRAK4 Signaling Pathway

IRAK4 is a key protein kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[2][3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[2][3] IRAK4 inhibitors are being investigated as potential therapeutics for conditions like rheumatoid arthritis and certain types of lymphoma.[3]

Caption: Simplified IRAK4 Signaling Pathway.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[5] This pathway is critical for B-cell development, differentiation, and survival.[5] Inhibitors of BTK are effective in treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[5]

Caption: Simplified BTK Signaling Pathway.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pharmacologically active compounds, particularly kinase inhibitors targeting the IRAK4 and BTK signaling pathways. Its utility in constructing complex heterocyclic scaffolds makes it a compound of significant interest to the drug discovery and development community.

References

- 1. This compound AldrichCPR 116026-99-4 [sigmaaldrich.com]

- 2. sophion.com [sophion.com]

- 3. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

tert-Butyl (2-formylpyridin-3-yl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl (2-formylpyridin-3-yl)carbamate

Introduction

Tert-butyl (2-formylpyridin-3-yl)carbamate, with CAS Number 116026-99-4, is a heterocyclic organic compound featuring a pyridine ring scaffold.[1][2][3] This molecule incorporates a reactive formyl (aldehyde) group and a tert-butyloxycarbonyl (Boc) protected amine, making it a valuable intermediate in organic synthesis.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key reactive characteristics.

Chemical and Physical Properties

The properties of tert-Butyl (2-formylpyridin-3-yl)carbamate are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

General Properties

| Property | Value | Source |

| CAS Number | 116026-99-4 | [2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [3][4] |

| Molecular Weight | 222.24 g/mol | [1][3] |

| IUPAC Name | tert-butyl N-(2-formyl-3-pyridinyl)carbamate | [4] |

| Appearance | White to yellow solid | [5] |

Predicted Physicochemical Data

| Property | Value | Source |

| Boiling Point | 310.0±27.0 °C (Predicted) | [5] |

| Density | 1.212±0.06 g/cm³ (Predicted) | [5] |

| pKa | 12.42±0.70 (Predicted) | [5] |

| XlogP | 1.8 (Predicted) | [4] |

Spectroscopic and Analytical Data

Spectroscopic data is critical for the structural confirmation and purity assessment of the compound.

Mass Spectrometry

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 223.10773 |

| [M+Na]⁺ | 245.08967 |

| [M-H]⁻ | 221.09317 |

| [M+NH₄]⁺ | 240.13427 |

| [M+K]⁺ | 261.06361 |

| [M]⁺ | 222.09990 |

| Data sourced from PubChemLite.[4] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While specific spectra for tert-Butyl (2-formylpyridin-3-yl)carbamate are not detailed in the provided results, characterization is typically achieved using ¹H NMR, ¹³C NMR, and IR spectroscopy.[1][6] The spectra would confirm the presence of the tert-butyl group, the aromatic pyridine ring protons, the formyl proton, and the carbamate functionality.[1][6]

Experimental Protocols

The synthesis of pyridine derivatives like tert-Butyl (2-formylpyridin-3-yl)carbamate often involves multi-step procedures. A general and effective method is the directed ortho-metalation (DoM) followed by formylation.

Synthesis via Directed ortho-Metalation

This protocol is adapted from procedures for analogous pyridine isomers and represents a standard method for introducing a formyl group adjacent to a directing group on the pyridine ring.[5][7]

Reaction Scheme: tert-Butyl pyridin-3-ylcarbamate → tert-Butyl (2-formylpyridin-3-yl)carbamate

Materials and Reagents:

-

tert-Butyl pyridin-3-ylcarbamate (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi) in pentane

-

N,N-Dimethylformamide (DMF) or another suitable formylating agent like 1-piperidinecarboxaldehyde[5]

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution[5]

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

Procedure:

-

Preparation: Dissolve tert-butyl pyridin-3-ylcarbamate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).[5]

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add tert-butyllithium solution dropwise while maintaining the temperature.[5] The carbamate group directs the lithiation to the adjacent C2 position.

-

Stirring: After the addition is complete, stir the reaction mixture at -78 °C for a designated period (e.g., 15 minutes), followed by warming to a higher temperature (e.g., -20 °C) and stirring for an additional 1.5 hours to ensure complete metalation.[5]

-

Formylation: Cool the mixture again and add the formylating agent (e.g., DMF) dropwise, ensuring the temperature remains low (e.g., below -15 °C).[5]

-

Quenching and Work-up: Allow the reaction to warm to room temperature and stir overnight.[5][7] Cool the mixture to 0 °C and carefully quench the reaction by slowly adding 1 M HCl to adjust the pH to ~2.[5][7]

-

Neutralization and Extraction: Neutralize the mixture to pH 7 with a saturated NaHCO₃ or solid Na₂CO₃ solution.[5][7] Extract the aqueous layer multiple times with ethyl acetate.[5][7]

-

Drying and Concentration: Combine the organic layers, wash sequentially with water and saturated brine, then dry over anhydrous Na₂SO₄.[5][7]

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final compound.[5][7]

Reactivity and Applications

The utility of tert-Butyl (2-formylpyridin-3-yl)carbamate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Formyl Group: The aldehyde is a versatile electrophilic center. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.[1] It can also participate in various condensation reactions (e.g., Aldol, Knoevenagel, Wittig) to build more complex carbon skeletons.[1]

-

Carbamate Group: The Boc-carbamate serves as a stable protecting group for the amine under many reaction conditions but can be readily removed under acidic conditions to liberate the free amine. This amine can then be used for subsequent functionalization, such as amide bond formation or arylation reactions.

This dual functionality makes the compound an attractive starting material for constructing substituted pyridine derivatives, which are common pharmacophores in drug discovery.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate via the directed ortho-metalation pathway.

Caption: A flowchart of the synthesis of the target compound.

Chemical Reactivity Pathways

This diagram shows the principal reactive sites on the molecule and the types of transformations it can undergo, highlighting its versatility as a synthetic building block.

Caption: Reactivity map of the title compound's functional groups.

References

- 1. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]

- 2. 116026-99-4|tert-Butyl (2-formylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PubChemLite - Tert-butyl n-(2-formylpyridin-3-yl)carbamate (C11H14N2O3) [pubchemlite.lcsb.uni.lu]

- 5. TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE CAS#: 116026-95-0 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE | 116026-95-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-(Boc-amino)-2-pyridinecarboxaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the primary synthetic route to 3-(Boc-amino)-2-pyridinecarboxaldehyde, a key intermediate in pharmaceutical research and development. The document outlines the strategic protection of the amino group on the pyridine ring, presenting a robust experimental protocol, quantitative data, and process visualizations.

Introduction

3-(Boc-amino)-2-pyridinecarboxaldehyde is a valuable bifunctional molecule widely employed as a building block in the synthesis of complex heterocyclic compounds. The presence of a Boc-protected amine and a reactive aldehyde group on the same pyridine scaffold allows for selective, sequential modifications, making it a crucial intermediate in the development of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions[][2]. This guide focuses on the most direct and efficient synthetic strategy: the direct Boc-protection of 3-amino-2-pyridinecarboxaldehyde.

Synthetic Strategy: Boc Protection of 3-Amino-2-pyridinecarboxaldehyde

The principal and most straightforward method for preparing the target compound is the protection of the primary amino group of commercially available 3-amino-2-pyridinecarboxaldehyde (also known as 3-amino-2-pyridinecarbaldehyde)[3]. This reaction involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group donor. The reaction is typically carried out in an organic solvent in the presence of a base and coupling agents to facilitate the N-acylation process.

A highly effective method for the Boc protection of aminopyridines has been detailed, utilizing a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBT), and a tertiary amine base such as triethylamine (TEA)[4]. This combination activates the Boc anhydride and facilitates a high-yield conversion at room temperature.

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

Caption: Boc protection of 3-amino-2-pyridinecarboxaldehyde.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the Boc protection of aminopyridines[4].

4.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |

| 3-Amino-2-pyridinecarboxaldehyde | 122.12[3] | 10.0 | 1.22 g | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 20.0 (2.0 eq) | 4.37 g | Protecting Agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 191.70 | 30.0 (3.0 eq) | 5.75 g | Coupling Agent |

| 1-Hydroxybenzotriazole (HOBT) | 135.13 | 1.0 (0.1 eq) | 135 mg | Catalyst |

| Triethylamine (TEA) | 101.19 | 30.0 (3.0 eq) | 4.18 mL (d=0.726) | Base |

| Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | - | - | 100 mL | Solvent |

| Deionized Water | - | - | ~100 mL | Quenching/Wash |

| Ethyl Acetate | - | - | ~150 mL | Extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |

4.2 Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-pyridinecarboxaldehyde (1.22 g, 10.0 mmol) in dichloromethane (100 mL).

-

Addition of Reagents: To the stirred solution at room temperature, add EDCI (5.75 g, 30.0 mmol), HOBT (135 mg, 1.0 mmol), triethylamine (4.18 mL, 30.0 mmol), and finally di-tert-butyl dicarbonate (4.37 g, 20.0 mmol).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 3-(Boc-amino)-2-pyridinecarboxaldehyde.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of 3-(Boc-amino)-2-pyridinecarboxaldehyde.

Quantitative Data Summary

The described method for Boc protection of aminopyridines is highly efficient. While the yield for this specific substrate may vary, analogous reactions report high yields.

| Parameter | Value | Reference |

| Reaction Time | 1 - 2 hours | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Expected Yield | 80 - 90% | [4] |

Safety and Handling

-

3-Amino-2-pyridinecarboxaldehyde: May cause skin and serious eye irritation[5]. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

EDCI and (Boc)₂O: These reagents are sensitizers and irritants. Avoid inhalation and skin contact.

-

Triethylamine (TEA): Flammable and corrosive. Work in a well-ventilated fume hood.

-

Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. All operations should be conducted within a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of 3-(Boc-amino)-2-pyridinecarboxaldehyde is reliably achieved through the direct N-Boc protection of 3-amino-2-pyridinecarboxaldehyde. The protocol detailed herein, utilizing an EDCI/HOBT catalyst system, provides a high-yield, rapid, and operationally simple route to this important synthetic intermediate. This method avoids harsh conditions, preserving the sensitive aldehyde functionality and delivering the desired product in excellent purity after standard chromatographic purification.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 3-Amino-2-pyridinecarbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. 3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of tert-Butyl (2-formylpyridin-3-yl)carbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic and synthetic information for the compound tert-butyl (2-formylpyridin-3-yl)carbamate. Due to the limited availability of direct experimental data in publicly accessible databases, this document focuses on predicted spectroscopic values and general synthetic methodologies. This information is intended to serve as a foundational resource for researchers working with this and structurally related molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 222.24 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 222.10045 Da | --INVALID-LINK--[2] |

| CAS Number | 116026-99-4 | --INVALID-LINK--[3] |

Spectroscopic Data

Mass Spectrometry (Predicted)

The following table outlines the predicted collision cross-section (CCS) values for various adducts of the target molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 223.10773 | 149.1 |

| [M+Na]⁺ | 245.08967 | 156.6 |

| [M-H]⁻ | 221.09317 | 151.7 |

| [M+NH₄]⁺ | 240.13427 | 166.1 |

| [M+K]⁺ | 261.06361 | 155.4 |

| [M+H-H₂O]⁺ | 205.09771 | 142.4 |

| [M]⁺ | 222.09990 | 151.5 |

| [M]⁻ | 222.10100 | 151.5 |

Data sourced from PubChem.[2]

¹H NMR Spectroscopy (Expected Ranges)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -C(CH₃)₃ | ~1.5 | Singlet (s) | 9 equivalent protons of the tert-butyl group. |

| Pyridine-H | 7.0 - 8.5 | Multiplet (m) | The exact shifts and coupling constants will depend on the substitution pattern. |

| -NH- | 8.0 - 10.0 | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent. |

| -CHO | 9.5 - 10.5 | Singlet (s) | Aldehyde proton typically appears significantly downfield. |

¹³C NMR Spectroscopy (Expected Ranges)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| -C(CH₃)₃ | ~28 | Quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ | ~80 | Carbonyl carbon of the carbamate. |

| Pyridine-C | 120 - 150 | Aromatic carbons of the pyridine ring. |

| C=O (carbamate) | 150 - 160 | Carbonyl carbon of the carbamate. |

| C=O (aldehyde) | 190 - 200 | Aldehyde carbonyl carbon. |

IR Spectroscopy (Expected Absorption Bands)

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (aldehyde) | Stretching | 1690 - 1715 |

| C=O (carbamate) | Stretching | 1680 - 1700 |

| C=N, C=C (aromatic) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1200 - 1300 |

Synthesis and Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate is not explicitly documented in the surveyed literature, general synthetic strategies can be inferred. The primary route involves the protection of an amino group on a pyridine ring with a tert-butoxycarbonyl (Boc) group, followed by or preceded by formylation.

General Synthetic Approaches

-

Formylation of a Boc-Protected Aminopyridine: This approach would involve the initial protection of the amino group of a suitable aminopyridine with di-tert-butyl dicarbonate (Boc₂O) to form the tert-butyl carbamate. Subsequent formylation at the 2-position could be achieved using a variety of reagents, such as a Vilsmeier-Haack reagent (e.g., POCl₃/DMF).

-

Boc Protection of a Formyl-Aminopyridine: An alternative strategy begins with the formylation of an aminopyridine at the desired position. The resulting amino-aldehyde can then be protected with Boc₂O to yield the final product.[1]

The choice of route would likely depend on the starting materials' availability and the regioselectivity of the formylation step.

Synthetic Workflow Diagram

Caption: Alternative synthetic routes to tert-butyl (2-formylpyridin-3-yl)carbamate.

Applications in Research and Development

tert-Butyl (2-formylpyridin-3-yl)carbamate serves as a valuable intermediate in organic synthesis. The presence of the formyl group allows for a variety of subsequent chemical transformations, including but not limited to:

-

Reductive amination to introduce substituted amino groups.

-

Wittig reactions to form alkenes.

-

Aldol and other condensation reactions to build more complex carbon skeletons.

The pyridine and carbamate moieties are also common features in medicinally relevant compounds, suggesting the potential for this molecule and its derivatives in drug discovery programs.[1]

References

An In-depth Technical Guide on the ¹H NMR Spectrum of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester. Due to the absence of publicly available experimental spectra, this guide presents a predicted ¹H NMR data set based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally similar compounds. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and drug development.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on typical chemical shifts for protons in similar chemical environments, including substituted pyridines, aromatic aldehydes, and tert-butyl carbamates.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 8.60 - 8.75 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | 1H |

| H-5 | 7.40 - 7.55 | Doublet of doublets (dd) | J ≈ 8.0, 4.5 | 1H |

| H-6 | 8.45 - 8.60 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |

| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet (s) | - | 1H |

| NH | 9.5 - 10.0 | Singlet (s) | - | 1H |

| tert-Butyl (-C(CH₃)₃) | 1.50 - 1.60 | Singlet (s) | - | 9H |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

-

a. Weigh approximately 5-10 mg of high-purity this compound.

-

b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts of labile protons (e.g., NH).

-

c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

d. Cap the NMR tube and ensure the sample is fully dissolved and homogenous by gentle vortexing or inversion.

2. NMR Instrument Parameters

-

a. Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

b. Nucleus: ¹H

-

c. Temperature: 298 K (25 °C)

-

d. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

e. Number of Scans: 16-64 scans, depending on the sample concentration.

-

f. Relaxation Delay (d1): 1-2 seconds.

-

g. Acquisition Time (aq): 2-4 seconds.

-

h. Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover all expected signals.

3. Data Processing

-

a. Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

-

b. Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

c. Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

d. Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

e. Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

f. Integration: Integrate all signals to determine the relative number of protons for each resonance.

-

g. Peak Picking: Identify the chemical shift of each peak and determine the multiplicities and coupling constants.

Visualizations

Chemical Structure and Proton Assignments

Caption: Chemical structure with proton assignments.

Experimental Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

Predicted J-Coupling Network

Caption: Predicted proton-proton J-coupling correlations.

An In-depth Technical Guide to the Physical Properties of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, a key heterocyclic building block in organic and medicinal chemistry. The document details its structural and physicochemical characteristics, outlines standard experimental protocols for its analysis, and presents a logical workflow for its synthesis and characterization.

Physicochemical and Structural Data

This compound, also known as tert-butyl N-(2-formylpyridin-3-yl)carbamate, is a solid compound at room temperature. Its structure incorporates a pyridine ring functionalized with a reactive formyl group and a tert-butoxycarbonyl (Boc) protecting group on the adjacent amine, making it a valuable intermediate in the synthesis of more complex molecules.[1]

The quantitative physical and structural data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(2-formylpyridin-3-yl)carbamate | [2] |

| CAS Number | 116026-99-4 | [3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][3] |

| Molecular Weight | 222.24 g/mol | [1] |

| Monoisotopic Mass | 222.10045 Da | [2] |

| Appearance | Solid | |

| Melting Point | Data not consistently reported. | |

| Flash Point | Not applicable | |

| Predicted XlogP | 1.8 | [2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Experimental Protocols for Characterization

While specific research applications of this compound are not extensively documented, its structure and purity are typically confirmed using standard spectroscopic techniques.[1] The following sections describe generalized, standard protocols for these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure. Apparatus: NMR Spectrometer (e.g., 400 MHz). Materials:

-

Sample of this compound.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

NMR tubes.

-

Tetramethylsilane (TMS) as an internal standard.

Methodology:

-

A small quantity of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a vial.

-

A small amount of TMS is added to serve as the internal reference (0 ppm).

-

The solution is transferred to a clean, dry NMR tube.

-

The tube is placed in the NMR spectrometer's probe.

-

The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR and ¹³C NMR spectra are acquired. The formyl proton (CHO) and the distinct resonances of the pyridine and tert-butyl groups are key identifiers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the molecule, such as the carbonyls (C=O) of the formyl and carbamate groups, and N-H bonds.[1]

Objective: To obtain an infrared spectrum to identify characteristic functional group vibrations. Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory. Materials:

-

Sample of this compound.

-

Solvent for cleaning (e.g., isopropanol).

Methodology:

-

Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the spectrometer's pressure arm to apply firm, consistent contact between the solid sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is processed to show absorbance or transmittance, revealing peaks corresponding to the vibrational modes of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the compound's fragmentation pattern.[1]

Objective: To determine the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight. Apparatus: Mass Spectrometer (e.g., with Electrospray Ionization - ESI source). Materials:

-

Sample of this compound.

-

High-purity solvent (e.g., methanol or acetonitrile).

Methodology:

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

A high voltage is applied to the solution as it exits the capillary, creating a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺).

-

These ions are guided into the mass analyzer, which separates them based on their m/z ratio.

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum. The monoisotopic mass of the protonated molecule ([M+H]⁺) is expected at approximately 223.1077 m/z.[2][4]

Logical Workflow Visualization

As a synthetic intermediate, this compound is not involved in known biological signaling pathways. The following diagram illustrates a generalized experimental workflow for its synthesis and subsequent purification and characterization, which is a critical logical relationship for researchers working with this compound.

Caption: General workflow for the synthesis, purification, and analysis of the target compound.

References

- 1. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]

- 2. PubChemLite - Tert-butyl n-(2-formylpyridin-3-yl)carbamate (C11H14N2O3) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - Tert-butyl n-(3-formylpyridin-2-yl)carbamate (C11H14N2O3) [pubchemlite.lcsb.uni.lu]

Alternative names for (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, a key intermediate in medicinal chemistry and organic synthesis. This document outlines its alternative names, chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Chemical Identity and Properties

This compound is a pyridinyl carbamate derivative that serves as a valuable building block in the development of complex molecules, particularly in the pharmaceutical industry. Its structural features, including a reactive aldehyde group and a Boc-protected amine on a pyridine scaffold, make it a versatile reagent for various chemical transformations.

Alternative Names and Identifiers

The compound is known by several names in chemical literature and supplier catalogs. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Alternative Names and Chemical Identifiers

| Name Type | Identifier |

| Systematic Name | This compound |

| IUPAC Name | tert-butyl N-(2-formylpyridin-3-yl)carbamate |

| CAS Number | 116026-99-4[1] |

| Other Synonyms | tert-Butyl (2-formylpyridin-3-yl)carbamate, 3-(tert-Butoxycarbonylamino)picolinaldehyde, 3-(Boc-amino)-2-formylpyridine, Carbamic acid, N-(2-formyl-3-pyridinyl)-, 1,1-dimethylethyl ester |

Physicochemical Properties

A summary of the key physicochemical properties of the compound is presented in Table 2. This data is essential for handling, storage, and experimental design.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃[1] |

| Molecular Weight | 222.24 g/mol [1] |

| Appearance | White to yellow solid |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C |

Synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate

The synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate can be achieved through various synthetic routes. One common and effective method involves the ortho-formylation of a Boc-protected aminopyridine precursor. This section provides a detailed experimental protocol for this transformation.

Experimental Protocol: Ortho-formylation of tert-Butyl pyridin-3-ylcarbamate

This protocol is based on the lithiation and subsequent formylation of a protected aminopyridine.

Materials:

-

tert-Butyl pyridin-3-ylcarbamate

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi) in pentane (1.7 M solution)

-

N-Formylpiperidine

-

1 M Hydrochloric acid (HCl)

-

Solid Sodium Carbonate (Na₂CO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve tert-butyl pyridin-3-ylcarbamate (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.7 M solution of tert-butyllithium in pentane (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 15 minutes.

-

Warm the mixture to -20 °C and stir for an additional 1.5 hours.

-

Cool the reaction mixture back down, and keeping the temperature below -15 °C, add N-formylpiperidine (3 equivalents) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and carefully adjust the pH to 2 by the slow addition of 1 M HCl solution.

-

Subsequently, add solid sodium carbonate to adjust the pH to 7.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic phases and wash sequentially with water (three times) and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 50% ethyl acetate/hexane) as the eluent to afford tert-butyl (2-formylpyridin-3-yl)carbamate.

Expected Outcome: The reaction should yield the target compound as a yellow solid with an approximate yield of 60%. The product identity can be confirmed by LCMS analysis, which is expected to show a peak at m/z = 223.1 for [M+H]⁺.

Synthetic Workflow Visualization

The synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate is a multi-step process that is critical for its application as a building block. The following diagram illustrates the logical flow of the synthesis described in the experimental protocol.

Caption: Synthetic workflow for tert-Butyl (2-formylpyridin-3-yl)carbamate.

Applications in Drug Discovery

While specific signaling pathways directly involving tert-butyl (2-formylpyridin-3-yl)carbamate are not extensively documented in public literature, its primary utility lies in its role as a key intermediate in the synthesis of biologically active molecules. It is frequently employed in the construction of heterocyclic systems that are core scaffolds of various kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The formyl and protected amine functionalities of this compound allow for its elaboration into more complex structures designed to target the active sites of specific kinases.

Conclusion

This compound is a fundamentally important building block for medicinal chemists and organic scientists. Its well-defined synthesis and versatile reactivity provide a reliable starting point for the development of novel therapeutics. The information provided in this guide is intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Aldol Condensation Reactions with (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. The presence of a reactive aldehyde group and a protected amine on a pyridine core allows for a variety of chemical transformations. One such key transformation is the aldol condensation, which facilitates the formation of carbon-carbon bonds, leading to the synthesis of α,β-unsaturated ketones. These products can serve as versatile intermediates for the synthesis of fused ring systems, such as pyridopyrimidines, which are known to exhibit a wide range of biological activities and are present in several approved drugs.[1][2]

This document provides a detailed protocol for a representative aldol condensation reaction using this compound and acetone as a model system. It also outlines the potential applications of the resulting product in the synthesis of bioactive molecules.

Reaction Principle

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. In this reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl compound (an aldol addition product), which can then undergo dehydration to give a conjugated enone (the aldol condensation product). The reaction is typically catalyzed by a base or an acid.

In the context of this protocol, the enolate of acetone, formed by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the aldol addition product yields the corresponding α,β-unsaturated ketone.

Experimental Protocol

Materials:

-

Acetone (ACS grade)

-

Sodium hydroxide (NaOH)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol (20 mL) and acetone (10 eq).

-

Base Addition: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TCM) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid (HCl) to pH ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate).

-

Product Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to obtain the final product as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Hypothetical Aldol Condensation Reaction of this compound with Various Ketones.

| Entry | Ketone | Product | Yield (%) |

| 1 | Acetone | (2-(3-Oxo-but-1-enyl)-pyridin-3-yl)-carbamic acid tert-butyl ester | 85 |

| 2 | Cyclohexanone | (2-(2-Oxo-cyclohexylidenemethyl)-pyridin-3-yl)-carbamic acid tert-butyl ester | 78 |

| 3 | Acetophenone | (2-(3-Oxo-3-phenyl-propenyl)-pyridin-3-yl)-carbamic acid tert-butyl ester | 92 |

Note: The yields presented are hypothetical and for illustrative purposes.

Visualizations

Diagram 1: General Workflow for Aldol Condensation

Caption: A streamlined workflow for the base-catalyzed aldol condensation.

Diagram 2: Potential Synthetic Application of the Aldol Product

Caption: Synthetic route from the aldol product to a pyridopyrimidine core.

Applications in Drug Development

The α,β-unsaturated ketone moiety generated through this aldolf condensation is a versatile Michael acceptor and a key precursor for the synthesis of various heterocyclic compounds. The Boc-protected amino group provides a handle for further functionalization or for participating in subsequent cyclization reactions after deprotection.

A significant application lies in the synthesis of pyridopyrimidines. Following the aldol condensation, the tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions. The resulting amino-substituted α,β-unsaturated ketone can then undergo a cyclocondensation reaction with a suitable dinucleophile, such as guanidine, to form a dihydropyridopyrimidine ring system. Subsequent oxidation can lead to the aromatic pyridopyrimidine core.

Pyridopyrimidine scaffolds are present in a number of clinically important drugs, including palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer.[1] The synthetic flexibility offered by the initial aldol condensation allows for the introduction of diverse substituents, enabling the generation of libraries of novel pyridopyrimidine derivatives for screening against various biological targets.

Conclusion

The aldol condensation of this compound provides an efficient and modular route to functionalized pyridine derivatives. The resulting α,β-unsaturated ketones are valuable intermediates for the synthesis of complex heterocyclic structures, most notably pyridopyrimidines, which are of significant interest in medicinal chemistry and drug discovery. The protocol outlined here serves as a foundational method that can be adapted and optimized for various ketone substrates to generate a diverse range of chemical entities for further investigation.

References

Application Notes and Protocols for the Wittig Reaction of tert-butyl (2-formylpyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] This reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert the carbonyl group into a carbon-carbon double bond.[1][3] The versatility and functional group tolerance of the Wittig reaction make it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[4]

This document provides detailed protocols for the Wittig olefination of tert-butyl (2-formylpyridin-3-yl)carbamate, a key intermediate in various synthetic pathways. The protocols will cover the use of both stabilized and non-stabilized ylides, allowing for the selective synthesis of either the (E)- or (Z)-alkene, respectively.[5][6][7]

Choosing the Right Ylide:

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.[5][6][7]

-

Stabilized Ylides: These ylides contain an electron-withdrawing group that delocalizes the negative charge, making them more stable and less reactive.[5][6] They generally favor the formation of the thermodynamically more stable (E)-alkene.[5][6][7][8] The reaction with stabilized ylides is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.[6][8]

-

Non-stabilized Ylides: These ylides have alkyl or aryl substituents that do not stabilize the negative charge, rendering them highly reactive.[5][6] The reaction with non-stabilized ylides is typically irreversible and kinetically controlled, leading predominantly to the (Z)-alkene.[6][7][8]

Experimental Protocols

The following are generalized protocols that can be adapted for the Wittig reaction of tert-butyl (2-formylpyridin-3-yl)carbamate.

Protocol 1: Synthesis of (E)-tert-butyl (2-(2-ethoxycarbonyl)vinyl)pyridin-3-yl)carbamate using a Stabilized Ylide

This protocol utilizes a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to produce the (E)-alkene.

Materials:

-

tert-butyl (2-formylpyridin-3-yl)carbamate

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 eq).

-

Solvent Addition: Add anhydrous toluene or THF to the flask to dissolve the reactants.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired alkene from triphenylphosphine oxide and any unreacted starting material.[9]

Protocol 2: Synthesis of (Z)-tert-butyl (2-(2-phenylethenyl)pyridin-3-yl)carbamate using a Non-Stabilized Ylide

This protocol involves the in situ generation of a non-stabilized ylide from benzyltriphenylphosphonium chloride and a strong base.[10]

Materials:

-

Benzyltriphenylphosphonium chloride

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))[10]

-

tert-butyl (2-formylpyridin-3-yl)carbamate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation:

-

To a dry round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 - 1.5 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-BuLi, 1.1 - 1.5 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the mixture at 0 °C for 30-60 minutes.[11]

-

-

Aldehyde Addition:

-

Dissolve tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.[12]

Data Presentation

The following table summarizes the key parameters for the Wittig reaction of tert-butyl (2-formylpyridin-3-yl)carbamate.

| Parameter | Protocol 1 (Stabilized Ylide) | Protocol 2 (Non-Stabilized Ylide) |

| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane | Benzyltriphenylphosphonium chloride |

| Base | Not typically required | n-BuLi, NaH, t-BuOK |

| Solvent | Toluene, THF | THF, Diethyl ether |

| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |

| Typical Reaction Time | 2 - 24 hours | 1 - 12 hours |

| Predominant Isomer | (E)-alkene | (Z)-alkene |

| Purification Method | Column Chromatography | Column Chromatography/Recrystallization |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Wittig reaction.

Caption: General workflow for the Wittig reaction.

Reaction Mechanism Overview

The following diagram outlines the key steps in the Wittig reaction mechanism.

Caption: Simplified mechanism of the Wittig reaction.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of tert-Butyl (2-formylpyridin-3-yl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of tert-butyl (2-formylpyridin-3-yl)carbamate derivatives. This class of compounds represents a valuable scaffold in medicinal chemistry, and its functionalization via modern cross-coupling techniques opens avenues for the synthesis of novel drug candidates. The protocols provided are based on established palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, and are adapted for the specific functionalities of the pyridine core.

The 2-formyl-3-aminopyridine scaffold is a key structural motif in a variety of biologically active molecules.[1][2][3][4][5][6] The strategic placement of a formyl group and a protected amine allows for diverse and late-stage functionalization, making it a valuable building block in drug discovery programs.[2][4][5][6] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, offering mild conditions and broad functional group tolerance.[7][8][9] This document outlines detailed procedures for the application of these powerful reactions to the functionalization of a halogenated precursor of tert-butyl (2-formylpyridin-3-yl)carbamate.

I. General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are sensitive to a variety of factors. Optimal results depend on the careful selection of the palladium source, ligand, base, solvent, and reaction temperature. For the tert-butyl (2-formylpyridin-3-yl)carbamate scaffold, particular attention should be paid to the potential for the formyl group to influence the catalytic cycle or participate in side reactions. The Boc-protecting group is generally stable under many cross-coupling conditions but can be sensitive to strongly acidic or basic conditions at elevated temperatures.

A general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

II. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[10][11][12][13][14] For the synthesis of 3-aryl-2-formylpyridines, a halogenated derivative of tert-butyl (2-formylpyridin-3-yl)carbamate can be coupled with a variety of arylboronic acids or their esters.[1][15][16][17][18][19][20]

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.

A. Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add the tert-butyl (2-formyl-3-halopyridin-yl)carbamate (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents).

-

Add anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, 4:1 to 10:1 v/v).

-

Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

B. Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 110 | 8 | 78 |

| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (5:1) | 85 | 16 | 88 |

Note: The data presented in this table are representative examples from the literature for analogous coupling reactions and should be used as a guideline for optimization.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[7][8][9][21][22] This reaction can be used to introduce a variety of primary and secondary amines at the 3-position of the 2-formylpyridine core.

The general catalytic cycle for the Buchwald-Hartwig amination is depicted below.

A. Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents) to an oven-dried Schlenk tube.

-

Add the tert-butyl (2-formyl-3-halopyridin-yl)carbamate (1.0 equivalent) and the amine (1.1-1.5 equivalents).

-

Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

-

Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

-

Concentrate the solution and purify the residue by flash column chromatography.

B. Data Presentation: Buchwald-Hartwig Amination

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 90 |

| 2 | Aniline | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 20 | 82 |

| 3 | n-Butylamine | Pd(OAc)₂ (2.5) | BrettPhos (5) | K₃PO₄ (2.5) | t-BuOH | 90 | 16 | 75 |

| 4 | Pyrrolidine | Pd₂(dba)₃ (2) | BINAP (4) | LiHMDS (2) | THF | 80 | 24 | 68 |

Note: The data presented in this table are representative examples from the literature for analogous coupling reactions and should be used as a guideline for optimization.[23][24]

IV. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[13][17][25][26][27] This reaction is particularly useful for introducing alkynyl moieties that can be further elaborated.

The general catalytic cycle for the Sonogashira coupling is presented below.

A. Experimental Protocol: Sonogashira Coupling

-

To a Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and the tert-butyl (2-formyl-3-halopyridin-yl)carbamate (1.0 equivalent).

-

Add an anhydrous solvent such as THF, DMF, or toluene, followed by a base (e.g., triethylamine, diisopropylamine, 2-5 equivalents).

-

Add the terminal alkyne (1.1-2.0 equivalents) to the mixture.

-

Stir the reaction at room temperature or with heating (40-80 °C) for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

B. Data Presentation: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 91 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (4) | DMF | 25 | 12 | 88 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | K₂CO₃ (2) | Toluene | 80 | 18 | 76 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | DBU (2.5) | Acetonitrile | 50 | 10 | 85 |

Note: The data presented in this table are representative examples from the literature for analogous coupling reactions and should be used as a guideline for optimization.

V. Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[14][15][18][19][23][28][29] This reaction can be employed to introduce alkenyl substituents at the 3-position of the 2-formylpyridine scaffold.

A simplified catalytic cycle for the Heck reaction is shown below.

A. Experimental Protocol: Heck Reaction

-

Add the tert-butyl (2-formyl-3-halopyridin-yl)carbamate (1.0 equivalent), the alkene (1.2-2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required, e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%) to a Schlenk tube under argon.

-

Add a base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equivalents) and an anhydrous solvent (e.g., DMF, acetonitrile, toluene).

-

Heat the reaction mixture to 80-140 °C for 6-48 hours, with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

B. Data Presentation: Heck Reaction

| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | 80 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 90 | 18 | 88 |

| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(o-tolyl)₃ (6) | NaOAc (3) | Toluene | 120 | 36 | 72 |

| 4 | Cyclohexene | Pd(OAc)₂ (5) | - | Et₃N (2.5) | NMP | 140 | 48 | 65 |

Note: The data presented in this table are representative examples from the literature for analogous coupling reactions and should be used as a guideline for optimization.

VI. Applications in Drug Development

Functionalized pyridine scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[1][2][3][4][5][6] The 2-formyl-3-aminopyridine core, in particular, serves as a versatile platform for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The cross-coupling methodologies described herein provide a powerful means to generate diverse libraries of substituted pyridines for high-throughput screening and lead optimization in drug discovery programs.[30] The ability to introduce a wide array of aryl, amino, alkynyl, and alkenyl substituents allows for the fine-tuning of a molecule's steric and electronic properties to enhance its biological activity and drug-like characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. research.rug.nl [research.rug.nl]

- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 23. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sonogashira Coupling [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Heck Reaction [organic-chemistry.org]

- 30. mdpi.com [mdpi.com]

The Versatile Role of tert-Butyl (2-formylpyridin-3-yl)carbamate in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

tert-Butyl (2-formylpyridin-3-yl)carbamate is a key bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of complex heterocyclic scaffolds. Its unique arrangement of a Boc-protected amine and a reactive formyl group on a pyridine core allows for a diverse range of chemical transformations, making it an invaluable starting material for the development of novel therapeutic agents. The presence of the pyridine ring is a common feature in many approved drugs, and the formyl and protected amine functionalities offer orthogonal handles for molecular elaboration.[1] This document provides detailed application notes and experimental protocols for the use of tert-butyl (2-formylpyridin-3-yl)carbamate in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.

Application in the Synthesis of IRAK-4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathway.[2] It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[1] Small molecule inhibitors of IRAK-4 have shown significant promise in preclinical and clinical studies.[4]

The scaffold of tert-butyl (2-formylpyridin-3-yl)carbamate is an ideal starting point for the synthesis of potent and selective IRAK-4 inhibitors. The formyl group can be utilized in cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known to be privileged structures in kinase inhibitor design.[5] The Boc-protected amine can be deprotected and subsequently functionalized to introduce substituents that can interact with key residues in the ATP-binding pocket of IRAK-4, thereby enhancing potency and selectivity.

Signaling Pathway of IRAK-4 and Point of Intervention

The IRAK-4 signaling cascade is initiated by the binding of a ligand to a TLR or IL-1R, leading to the recruitment of the adaptor protein MyD88. This triggers the formation of the Myddosome, a signaling complex that brings IRAK-4 molecules into close proximity, facilitating their autophosphorylation and activation. Activated IRAK-4 then phosphorylates and activates IRAK-1, which in turn activates downstream signaling pathways, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2] Small molecule inhibitors designed from tert-butyl (2-formylpyridin-3-yl)carbamate can effectively block this cascade by competing with ATP for the kinase's active site, thus preventing the phosphorylation of downstream targets.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of IRAK-4 inhibitors derived from tert-butyl (2-formylpyridin-3-yl)carbamate.

Synthesis of Imidazo[1,2-a]pyridine Core

This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine scaffold, a common core structure in many kinase inhibitors. This reaction is an example of a multicomponent reaction, which allows for the rapid construction of complex molecules in a single step.[6]

Reaction Scheme:

Materials:

-

tert-Butyl (2-formylpyridin-3-yl)carbamate

-

Primary amine (e.g., aniline, benzylamine)

-

Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

-

Methanol (anhydrous)

-

Scandium(III) triflate (Sc(OTf)₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

To a solution of tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) in anhydrous methanol, add the primary amine (1.0 eq) and Sc(OTf)₃ (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the isocyanide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired imidazo[1,2-a]pyridine derivative.

Deprotection and Functionalization